molecular formula C17H16O5 B1323989 2-(2,6-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-94-9

2-(2,6-Dimethoxybenzoyl)phenyl acetate

Cat. No.: B1323989
CAS No.: 890098-94-9
M. Wt: 300.3 g/mol
InChI Key: BVJVSROPLWWXBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate involves the monoesterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . The process requires the use of triethylamine as an HCl scavenger in the esterification reaction . It’s important to note that commercially available 2,6-dimethoxybenzoyl chloride is only 80% pure, so a total of 4.65 g of this material must be used in order to have 18.2 mmol (1.0 equiv) of acyl chloride .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily revolve around its synthesis. The compound is formed through an esterification reaction involving dibenzyl tartrate and 2,6-dimethoxybenzoyl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 300.3 g/mol. More specific properties such as melting point, boiling point, solubility, and others are not provided in the current search results.

Scientific Research Applications

Photosensitive Protecting Groups

2-(2,6-Dimethoxybenzoyl)phenyl acetate may have applications in the domain of photosensitive protecting groups. Research highlights the potential of groups like 3,5-dimethoxybenzoinyl, which is structurally related to this compound, in synthetic chemistry. Such compounds are promising for future developments due to their ability to be removed under mild photochemical conditions, offering a strategic advantage in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

The compound's structure, containing phenolic moieties, suggests it could be relevant in the study of antioxidant activity. Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering and pharmacology. The compound's potential for engaging in reactions characteristic of antioxidants, like free radical scavenging, could be explored using techniques such as ABTS and DPPH assays (Munteanu & Apetrei, 2021).

Environmental Remediation

Considering its structural similarity to known compounds with environmental relevance, this compound could be involved in studies related to the degradation of organic pollutants. Advanced oxidation processes (AOPs) are a focus of research for treating recalcitrant compounds in water, and the compound's potential reactivity could make it a subject of interest in understanding the degradation pathways and by-products of various organic pollutants (Qutob et al., 2022).

Synthetic Chemistry

The compound could also play a role in synthetic chemistry, particularly in the synthesis of complex organic structures. Its potential applications might include serving as a precursor or intermediate in the synthesis of biologically active molecules or novel materials. Research in synthetic protocols on related compounds emphasizes the importance of developing efficient strategies for constructing molecules with significant biological and pharmacological properties (Mazimba, 2016).

Enzymatic Remediation and Redox Reactions

Enzymatic approaches in the remediation of organic pollutants present an area where this compound might find application. The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds highlights the potential relevance of compounds like this compound in environmental science and technology (Husain & Husain, 2007).

Safety and Hazards

While specific safety data for 2-(2,6-Dimethoxybenzoyl)phenyl acetate is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion, inhalation, or direct skin contact, and using appropriate personal protective equipment .

Properties

IUPAC Name

[2-(2,6-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJVSROPLWWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641606
Record name 2-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-94-9
Record name 2-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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